Methyl 3-(2-hydroxyphenyl)prop-2-enoate
Description
Contextualizing Phenolic Esters within Synthetic Organic Chemistry
Phenolic esters are a significant class of organic compounds that have found extensive applications in pharmaceuticals, agrochemicals, and functional polymers. jetir.org The synthesis of these esters, often achieved through the selective O-acylation of phenolic compounds, is a key transformation in organic synthesis. rsc.org The upgrading of lignin-derived molecules, such as phenols, into high-value phenolic esters is an area of active research, driven by the pursuit of sustainable chemical processes. rsc.org The development of efficient and environmentally friendly methods for the preparation and deprotection of phenolic esters is a continuous endeavor in synthetic organic chemistry. jetir.org
Structural Characteristics and Key Functional Groups of Methyl 3-(2-hydroxyphenyl)prop-2-enoate
The molecular structure of this compound (C₁₀H₁₀O₃) is distinguished by several key functional groups that dictate its chemical behavior. These include a phenyl ring substituted with a hydroxyl group at the ortho position, a conjugated carbon-carbon double bond (part of the prop-2-enoate moiety), and a methyl ester group. The presence of the phenolic hydroxyl group and the conjugated system allows for a variety of chemical transformations, including oxidation, reduction, and substitution reactions. The compound can exist in different stereoisomeric forms, with the (2E)-isomer (trans configuration) being a common subject of study.
Table 1: Key Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | C₁₀H₁₀O₃ |
| Molecular Weight | 178.18 g/mol |
| Key Functional Groups | Phenolic hydroxyl (-OH), Methyl ester (-COOCH₃), Alkene (C=C) |
| Aromatic System | Substituted benzene (B151609) ring |
| Stereoisomerism | Can exist as (E) and (Z) isomers around the C=C double bond |
Overview of Academic Research Trajectories for the Compound
Academic research on this compound has primarily focused on its utility as a synthon in organic synthesis and its potential biological activities. Researchers have explored various synthetic routes to this compound, including the esterification of 2-hydroxycinnamic acid and the Claisen-Schmidt condensation. Studies have also investigated its reactivity, leveraging its functional groups to construct more intricate molecular frameworks. The compound serves as a valuable intermediate in the synthesis of a range of organic molecules.
Significance of Systematic Investigation of the Compound
The systematic investigation of this compound is significant for several reasons. A thorough understanding of its synthesis and reactivity expands the toolbox of synthetic organic chemists, enabling the creation of novel molecules. Furthermore, elucidating the structure-activity relationships of this and related compounds can inform the design of new molecules with specific desired properties. The study of such compounds contributes to the broader understanding of the chemical and physical properties of phenolic esters, a class of molecules with diverse applications. jetir.orgrsc.org
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(2-hydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-7,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXREWKKROWOSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90943139 | |
| Record name | Methyl 3-(2-hydroxyphenyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90943139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20883-98-1 | |
| Record name | 2-Propenoic acid, 3-(2-hydroxyphenyl)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020883981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-(2-hydroxyphenyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90943139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Reaction Engineering for Methyl 3 2 Hydroxyphenyl Prop 2 Enoate and Its Derivatives
Established and Emerging Esterification Protocols
The most direct synthesis of Methyl 3-(2-hydroxyphenyl)prop-2-enoate involves the esterification of its corresponding carboxylic acid, 2-hydroxycinnamic acid.
Fischer-Speier esterification is a classic and widely employed method for producing esters from carboxylic acids and alcohols, driven by an acid catalyst. cerritos.edubyjus.com This equilibrium-controlled reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol. libretexts.orgorganic-chemistry.orgmasterorganicchemistry.com In the synthesis of this compound, 2-hydroxycinnamic acid is treated with methanol (B129727) in the presence of a strong acid catalyst.
Commonly used acid catalysts include:
Sulfuric Acid (H₂SO₄): A strong mineral acid that is highly effective but can sometimes lead to side reactions or charring if not carefully controlled. masterorganicchemistry.com
p-Toluenesulfonic Acid (p-TsOH): An organic sulfonic acid that is solid, less corrosive than sulfuric acid, and often provides cleaner reactions. organic-chemistry.org
Hydrochloric Acid (HCl): Generated in-situ from reagents like acetyl chloride, it serves as an effective catalyst. cerritos.edu
Lewis Acids: Salts such as hafnium(IV) and zirconium(IV) have also been shown to catalyze direct ester condensation reactions. organic-chemistry.org
The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. byjus.commasterorganicchemistry.com Methanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. cerritos.eduorganic-chemistry.org A subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. byjus.commasterorganicchemistry.com
The Fischer esterification is a reversible process, and several strategies based on Le Chatelier's principle are employed to drive the equilibrium toward the formation of the ester product. byjus.comlibretexts.org
Reflux Conditions: The reaction is typically performed under reflux to provide the necessary activation energy and accelerate the rate at which equilibrium is reached. Heating the reaction mixture ensures a sustained temperature for the conversion. cerritos.edu
Solvent Systems: An excess of the alcohol reactant (methanol in this case) is frequently used, which serves both as a reactant and as the solvent. byjus.com Using a large excess of methanol shifts the equilibrium position to favor the product side. libretexts.org
Water Removal: The continuous removal of water, a product of the reaction, is a critical optimization strategy. byjus.comorganic-chemistry.org This can be achieved through methods such as azeotropic distillation using a Dean-Stark apparatus or by adding dehydrating agents like molecular sieves to the reaction mixture. organic-chemistry.orgmasterorganicchemistry.com
Catalyst Loading: The amount of acid catalyst is a crucial parameter. While a catalytic amount is sufficient, the optimal loading depends on the specific substrates and scale of the reaction. It must be enough to facilitate the reaction at a reasonable rate without promoting unwanted side reactions.
| Catalyst | Typical Conditions | Advantages | Considerations |
|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | Methanol (excess), Reflux | High catalytic activity, low cost | Potential for charring, strong dehydrating agent |
| p-Toluenesulfonic Acid (p-TsOH) | Methanol (excess), Reflux | Solid (easy to handle), less corrosive | Higher molecular weight, may be less active than H₂SO₄ |
| Lewis Acids (e.g., ZrCl₄) | 1:1 Acid:Alcohol, Reflux | High efficiency, can be used in stoichiometric ratios | Higher cost, sensitivity to moisture |
Multicomponent and Cascade Reaction Approaches
Alternative synthetic routes to this compound and its derivatives involve carbon-carbon bond-forming reactions, which build the propenoate backbone in a controlled manner.
The Claisen-Schmidt condensation is a type of crossed aldol (B89426) condensation between an aldehyde or ketone and an enolizable carbonyl compound. researchgate.net It is a powerful tool for forming α,β-unsaturated carbonyl systems. researchgate.netnih.gov For the synthesis of this compound, this reaction would involve the condensation of 2-hydroxybenzaldehyde with a methyl ester that possesses α-hydrogens, such as methyl acetate (B1210297).
The reaction is typically carried out under basic catalysis (e.g., NaOH, KOH) in a solvent like ethanol (B145695). nih.gov The base deprotonates the α-carbon of the methyl acetate to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 2-hydroxybenzaldehyde. The resulting β-hydroxy ester intermediate readily undergoes dehydration (elimination of water) to yield the final, conjugated α,β-unsaturated ester product. researchgate.net The aldehyde's higher electrophilicity compared to the ketone prevents self-condensation. researchgate.net
The Wittig reaction and its variants provide a highly reliable method for synthesizing alkenes from carbonyl compounds with absolute control over the double bond's location. lumenlearning.com This makes it an excellent choice for constructing the prop-2-enoate moiety. wikipedia.org In this approach, 2-hydroxybenzaldehyde is reacted with a phosphorus ylide (a Wittig reagent). lumenlearning.com
To form the methyl ester, the required reagent is a stabilized ylide, such as methyl (triphenylphosphoranylidene)acetate (Ph₃P=CHCO₂Me). Stabilized ylides are generally less reactive than non-stabilized ones and typically lead to the formation of the (E)-alkene (trans isomer) as the major product, which is often the desired stereoisomer for this compound. organic-chemistry.org
A popular and often more convenient variant is the Horner-Wadsworth-Emmons (HWE) reaction , which uses a phosphonate (B1237965) carbanion. This reaction generally offers excellent stereoselectivity for the (E)-alkene and has the advantage that the water-soluble phosphate (B84403) byproduct is easily removed during workup, simplifying purification compared to the triphenylphosphine (B44618) oxide generated in the classical Wittig reaction. organic-chemistry.org
| Reaction | Reagents | Typical Stereoselectivity | Key Byproduct |
|---|---|---|---|
| Wittig Reaction | 2-hydroxybenzaldehyde, Ph₃P=CHCO₂Me | Predominantly (E)-alkene | Triphenylphosphine oxide (Ph₃P=O) |
| Horner-Wadsworth-Emmons | 2-hydroxybenzaldehyde, (EtO)₂P(O)CH₂CO₂Me, Base (e.g., NaH) | Excellent (E)-selectivity | Water-soluble phosphate ester |
Recent advancements include performing Wittig reactions in aqueous media, such as a saturated sodium bicarbonate solution, which offers a greener alternative to traditional organic solvents. sciepub.com
The structure of this compound contains a reactive phenolic hydroxyl group that can readily participate in nucleophilic substitution reactions, allowing for the synthesis of a wide range of analogues and derivatives.
Common transformations include:
Etherification (Williamson Synthesis): The hydroxyl group can be deprotonated with a base (e.g., sodium hydride or potassium carbonate) to form a phenoxide ion. This potent nucleophile can then react with an alkyl halide (R-X) to form an ether derivative (Methyl 3-(2-alkoxyphenyl)prop-2-enoate).
Esterification/Acylation: The hydroxyl group can be acylated using an acid chloride or anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine) to form a new ester at the phenolic position, yielding an acylated analogue.
These substitution reactions provide a straightforward pathway to modify the properties of the parent compound by introducing different functional groups onto the aromatic ring.
Regioselective and Stereoselective Synthesis Strategies
The precise control over the arrangement of atoms and functional groups within a molecule is a cornerstone of modern organic synthesis. For this compound, achieving specific isomers is crucial for its subsequent reactivity and the biological activity of its derivatives.
Control of Cis-Trans Isomerism in the α,β-Unsaturated System
The geometry of the double bond in the prop-2-enoate chain, which can exist as either the cis (Z) or trans (E) isomer, significantly influences the molecule's properties and reactivity. The trans isomer is generally more stable and often the desired product. Various synthetic strategies have been developed to control this stereochemistry.
The Wittig reaction and its modifications are powerful tools for creating carbon-carbon double bonds with a degree of stereocontrol. The nature of the ylide and the reaction conditions can influence the cis/trans ratio of the product. Stabilized ylides, such as those bearing an ester group, typically favor the formation of the E-isomer. The reaction of 2-hydroxybenzaldehyde with a stabilized phosphorane ylide, such as (methoxycarbonylmethylene)triphenylphosphorane, generally yields the trans-Methyl 3-(2-hydroxyphenyl)prop-2-enoate. The stereoselectivity can be further enhanced by careful selection of solvents and additives. For instance, non-polar solvents often favor the formation of the Z-isomer, while polar solvents tend to promote the E-isomer.
Another important method is the Horner-Wadsworth-Emmons (HWE) reaction , which is a modification of the Wittig reaction using phosphonate carbanions. The HWE reaction almost exclusively produces the E-isomer of α,β-unsaturated esters, making it a highly reliable method for obtaining trans-Methyl 3-(2-hydroxyphenyl)prop-2-enoate.
The Knoevenagel condensation of 2-hydroxybenzaldehyde with an active methylene (B1212753) compound like methyl acetate, followed by decarboxylation, can also be employed. The stereochemical outcome of this reaction is often dependent on the catalyst and reaction conditions. Basic catalysts typically lead to the formation of the more thermodynamically stable trans isomer.
| Reaction | Typical Reagents | Predominant Isomer | Key Advantages |
| Wittig Reaction | 2-hydroxybenzaldehyde, (Ph)3P=CHCO2Me | E (trans) | Versatile, well-established |
| Horner-Wadsworth-Emmons | 2-hydroxybenzaldehyde, (EtO)2P(O)CH2CO2Me, Base | E (trans) | High E-selectivity, easy purification |
| Knoevenagel Condensation | 2-hydroxybenzaldehyde, CH2(CO2Me)2, Base | E (trans) | Atom economical, mild conditions |
Directed Functionalization of the Hydroxyphenyl Moiety
The hydroxyphenyl group of this compound offers multiple sites for further functionalization, which can be used to modulate the electronic and steric properties of the molecule. Achieving regioselectivity in these functionalization reactions is a key synthetic challenge.
Ortho-directing group strategies are particularly effective for the selective functionalization of the aromatic ring. The hydroxyl group itself is a powerful ortho- and para-directing group in electrophilic aromatic substitution reactions. However, to achieve exclusive ortho-functionalization, more sophisticated directing group strategies can be employed. For example, the hydroxyl group can be temporarily converted into a directing group that favors substitution at the adjacent positions.
Transition-metal-catalyzed C-H activation is a modern and powerful tool for the direct functionalization of aromatic rings. rsc.orgresearchgate.net Palladium, rhodium, and iridium catalysts, in conjunction with a directing group, can facilitate the introduction of various substituents at the ortho position of the phenolic hydroxyl group. For instance, the hydroxyl group can direct the ortho-alkylation, -arylation, or -halogenation of the phenyl ring.
Furthermore, the phenolic hydroxyl group can be used to direct metallation at the ortho position, followed by quenching with an electrophile. This approach allows for the introduction of a wide range of functional groups with high regioselectivity.
| Functionalization Reaction | Reagents and Conditions | Position of Functionalization |
| Ortho-alkylation | Phenol derivative, alkene, Pd(OAc)2, ligand | Ortho to the hydroxyl group |
| Ortho-halogenation | Phenol derivative, N-halosuccinimide, catalyst | Ortho to the hydroxyl group |
| Directed ortho-metallation | Phenol derivative, strong base (e.g., n-BuLi), electrophile | Ortho to the hydroxyl group |
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that are environmentally benign. The synthesis of this compound and its derivatives has been a focus for the application of these principles to reduce waste, energy consumption, and the use of hazardous materials.
Microwave-Assisted Synthesis Enhancements
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. arabjchem.org The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and purities of the desired products. oatext.com
In the context of synthesizing this compound, microwave assistance can be applied to several key reactions. For instance, the Knoevenagel condensation between 2-hydroxybenzaldehyde and methyl acetate can be significantly expedited under microwave irradiation. nih.govbenthamdirect.com This method often allows for the use of less catalyst and can sometimes be performed under solvent-free conditions, further enhancing its green credentials.
| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement |
| Knoevenagel Condensation | 4-8 hours | 5-15 minutes | Often significant |
| Esterification | 6-12 hours | 10-30 minutes | Moderate to significant |
Solvent-Free and Reduced-Solvent Methodologies
A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. tandfonline.com For the synthesis of this compound, solvent-free or reduced-solvent methodologies are highly desirable.
Solid-state reactions, where the reactants are mixed together in the absence of a solvent and heated, can be an effective approach. For example, the Knoevenagel condensation can be performed by grinding the reactants together, sometimes with a solid catalyst. oatext.com
Another approach is the use of greener solvents, such as water or ionic liquids. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While the reactants may have limited solubility in water, the use of phase-transfer catalysts can facilitate the reaction.
Novel Catalytic Systems for Sustainable Synthesis
The development of novel and sustainable catalytic systems is at the forefront of green chemistry research. For the synthesis of this compound, the focus has been on heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, thereby reducing waste and cost. rsc.org
Solid acid and base catalysts have been explored for the Knoevenagel condensation. Materials such as zeolites, clays, and functionalized silicas can act as efficient and recyclable catalysts. orientjchem.orgmdpi.com These solid catalysts can often be used under solvent-free conditions and can be regenerated and reused multiple times without a significant loss of activity.
Enzyme-catalyzed reactions offer a highly selective and environmentally friendly alternative to traditional chemical methods. Lipases, for example, can be used for the esterification of 3-(2-hydroxyphenyl)prop-2-enoic acid to its methyl ester under mild conditions.
| Catalyst Type | Example | Key Advantages |
| Heterogeneous Acid Catalysts | Zeolites, Sulfated Zirconia | Reusable, easy separation, often solvent-free |
| Heterogeneous Base Catalysts | Hydrotalcites, Amine-functionalized silica | Reusable, high activity, mild conditions |
| Biocatalysts | Lipases | High selectivity, mild conditions, biodegradable |
Mechanistic Organic Chemistry and Reactivity of Methyl 3 2 Hydroxyphenyl Prop 2 Enoate
Fundamental Chemical Transformations of the Compound
The primary functional groups of Methyl 3-(2-hydroxyphenyl)prop-2-enoate—the phenolic hydroxyl group and the α,β-unsaturated ester—are the main sites of its chemical reactivity. These groups can undergo a variety of transformations, including oxidation, reduction, and hydrolysis, each following distinct mechanistic pathways.
The phenolic hydroxyl group is susceptible to oxidation. Treatment with common oxidizing agents can convert the hydroxyl group into a carbonyl group, yielding Methyl 3-(2-oxophenyl)prop-2-enoate. The specific pathway and product can vary depending on the oxidant used.
For instance, periodate (B1199274) oxidation of structurally similar o-(omega-hydroxyalkyl)phenols proceeds via the formation of highly reactive intermediates like spiroepoxy-2,4-cyclohexadienones. scispace.com These intermediates are often unstable and may rapidly dimerize through Diels-Alder reactions. scispace.com While the specific oxidation of this compound is not detailed in the available literature, analogous reactions suggest a pathway involving the formation of an o-quinol-type intermediate.
Table 1: Oxidation Reactions of the Phenolic Hydroxyl Group
| Oxidizing Agent | Product | Reaction Type |
|---|---|---|
| Potassium Permanganate (KMnO₄) | Methyl 3-(2-oxophenyl)prop-2-enoate | Oxidation |
| Chromium Trioxide (CrO₃) | Methyl 3-(2-oxophenyl)prop-2-enoate | Oxidation |
The α,β-unsaturated ester moiety presents two potential sites for reduction: the carbon-carbon double bond and the ester carbonyl group. The conjugated nature of the system typically favors the 1,4-reduction (conjugate reduction) of the double bond over the 1,2-reduction of the carbonyl group, especially with specific reagents.
Catalytic hydrogenation is a common method to selectively reduce the alkene functionality. Using a catalyst such as palladium on carbon (Pd/C) with hydrogen gas leads to the formation of Methyl 3-(2-hydroxyphenyl)propanoate. nih.gov This reaction proceeds by the addition of hydrogen across the double bond. Other reducing agents like sodium borohydride (B1222165) (NaBH₄) can also achieve this transformation. More advanced catalytic systems, including those based on nickel, iridium, and copper, have been developed for the highly selective conjugate reduction of various α,β-unsaturated carbonyl compounds, often tolerating other functional groups. organic-chemistry.org
Table 2: Reduction Reactions of the α,β-Unsaturated Ester
| Reagent/Catalyst | Product | Reaction Type |
|---|---|---|
| H₂ / Palladium on Carbon (Pd/C) | Methyl 3-(2-hydroxyphenyl)propanoate | Catalytic Hydrogenation (1,4-Reduction) |
| Sodium Borohydride (NaBH₄) | Methyl 3-(2-hydroxyphenyl)propanoate | 1,4-Reduction |
| Nickel/Bisphosphine Catalyst | Saturated Ester | Asymmetric Transfer Hydrogenation |
The ester group of this compound can undergo hydrolysis to yield 3-(2-hydroxyphenyl)prop-2-enoic acid and methanol (B129727). This reaction is typically catalyzed by either acid or base. The kinetics of ester hydrolysis, such as that of methyl propionate, have been studied and generally follow mechanisms involving nucleophilic attack at the carbonyl carbon. researchgate.net
Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon for attack by a water molecule. In basic conditions (saponification), a hydroxide (B78521) ion directly attacks the carbonyl carbon. The α,β-unsaturation can influence the reaction rate, and the stability of the ester is a key factor; α,β-unsaturated esters are generally prone to hydrolysis.
Transesterification, the conversion of one ester to another, can also occur in the presence of an alcohol and an acid or base catalyst. For example, reacting this compound with ethanol (B145695) would lead to the formation of Ethyl 3-(2-hydroxyphenyl)prop-2-enoate.
Reactivity of the Conjugated Double Bond System
The conjugated system, which includes the aromatic ring, the C=C double bond, and the ester carbonyl group, is a key feature of the molecule's reactivity. This electron-deficient double bond is susceptible to attack by nucleophiles and can participate in pericyclic reactions.
The α,β-unsaturated ester acts as a Michael acceptor, making it reactive towards a wide range of nucleophiles (Michael donors) in a conjugate addition reaction. wikipedia.org In this reaction, the nucleophile adds to the β-carbon of the conjugated system. youtube.com This process is thermodynamically controlled and is a widely used method for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org
The reaction mechanism involves the nucleophilic attack on the β-carbon, which leads to the formation of a resonance-stabilized enolate intermediate. youtube.com This enolate is then protonated to give the final 1,4-adduct. A variety of nucleophiles can be employed, including enolates derived from malonates, nitroalkanes, and other active methylene (B1212753) compounds, as well as organocuprates (Gilman reagents) and enamines. organic-chemistry.orgyoutube.com The presence of the electron-withdrawing ester group is crucial for activating the double bond towards this type of nucleophilic attack.
Table 3: Examples of Michael Addition Reactions
| Nucleophile (Michael Donor) | Product Type |
|---|---|
| Diethyl Malonate Enolate | 1,3-Dicarbonyl Adduct |
| Nitromethane Carbanion | Nitroalkane Adduct |
| Organocuprates (R₂CuLi) | Alkylated Adduct |
| Amines | β-Amino Ester |
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are not typically affected by catalysts or changes in solvent. msu.edu The conjugated double bond in this compound can participate in such reactions, most notably as a dienophile in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction.
Due to the electron-withdrawing ester group, the double bond is electron-deficient, making it a good dienophile for reactions with electron-rich dienes (e.g., substituted butadienes). The reaction is stereospecific and results in the formation of a six-membered ring.
The double bond can also participate in other types of cycloadditions, such as [3+2] cycloadditions with 1,3-dipoles like azides, nitrile oxides, or nitrones. These reactions lead to the formation of five-membered heterocyclic rings. The specific pathway and product stereochemistry are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. researchgate.net
Electrophilic Aromatic Substitution Reactions on the Phenyl Ring
The phenyl ring of this compound possesses two substituents that influence its reactivity towards electrophilic aromatic substitution (EAS): the hydroxyl (-OH) group and the methyl propenoate (-CH=CH-COOCH₃) group. These substituents exert competing electronic effects, ultimately dictating the position of electrophilic attack on the aromatic ring.
The hydroxyl group is a potent activating group and a strong ortho, para-director. Its activating nature stems from the lone pair of electrons on the oxygen atom, which can be delocalized into the benzene (B151609) ring through resonance. This increases the electron density of the ring, particularly at the ortho and para positions, making it more nucleophilic and thus more reactive towards electrophiles.
Conversely, the methyl propenoate group is a deactivating group and a meta-director. The electron-withdrawing nature of the carbonyl group and the conjugated double bond pulls electron density away from the phenyl ring, rendering it less reactive towards electrophiles. This deactivating effect is most pronounced at the ortho and para positions, leaving the meta position relatively less deactivated and therefore the preferred site of attack for an incoming electrophile.
In the case of this compound, the powerful activating and ortho, para-directing effect of the hydroxyl group is expected to dominate over the deactivating and meta-directing effect of the methyl propenoate substituent. Consequently, electrophilic substitution reactions are predicted to occur primarily at the positions ortho and para to the hydroxyl group. The positions available for substitution are C3, C4, C5, and C6. The hydroxyl group at C2 directs incoming electrophiles to the C4 and C6 positions. The methyl propenoate group at C1 would direct to the C3 and C5 positions.
Due to the strong directing effect of the hydroxyl group, electrophilic attack is most likely to occur at the C4 and C6 positions. Steric hindrance from the adjacent methyl propenoate group might slightly disfavor substitution at the C6 position, potentially leading to a preference for substitution at the C4 position.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Influence of -OH group | Influence of -CH=CH-COOCH₃ group | Predicted Outcome |
|---|---|---|---|
| C3 | - | meta-directing (deactivating) | Minor product |
| C4 | para-directing (activating) | - | Major product |
| C5 | - | meta-directing (deactivating) | Minor product |
Intramolecular Reactivity and Cyclization Studies
This compound possesses the necessary structural features for intramolecular cyclization, a reaction that can be initiated under various conditions, including acidic, basic, or photochemical induction. The proximity of the phenolic hydroxyl group to the propenoate side chain facilitates the formation of a six-membered heterocyclic ring, leading to the synthesis of coumarins.
Under acidic conditions, the reaction is thought to proceed via protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the β-carbon of the double bond. The nucleophilic hydroxyl group then attacks this electrophilic center, leading to a cyclized intermediate that subsequently loses a molecule of methanol to form the stable coumarin (B35378) ring system.
In the presence of a base, the phenolic proton is abstracted, generating a phenoxide ion. This phenoxide is a potent nucleophile that can attack the β-carbon of the α,β-unsaturated ester, initiating an intramolecular Michael addition. The resulting enolate intermediate can then cyclize, followed by the elimination of the methoxy (B1213986) group to yield the coumarin product.
Photochemical cyclization offers an alternative route. Upon irradiation with UV light, the trans-isomer of this compound can undergo isomerization to the cis-isomer. In the cis configuration, the hydroxyl group and the propenoate side chain are in close proximity, facilitating an intramolecular cyclization to form a lactone, which is the core structure of coumarin. This process is often reversible.
This compound as a Versatile Synthetic Precursor
The unique arrangement of functional groups in this compound makes it a valuable and versatile starting material for the synthesis of a variety of more complex organic molecules.
Building Block for Complex Heterocyclic Compounds
Beyond the straightforward synthesis of simple coumarins, this compound can serve as a scaffold for the construction of more elaborate heterocyclic systems. Its chalcone-like structure, characterized by an aromatic ring connected to an α,β-unsaturated carbonyl system, is a key feature that allows for its participation in various cyclization and condensation reactions.
For instance, it can be a precursor in the synthesis of flavonoids and chromones. Flavonoids are a class of natural products with a C6-C3-C6 skeleton, and their synthesis often involves the cyclization of a chalcone (B49325) precursor. While direct conversion of this compound to a flavone (B191248) would require additional steps to introduce the second aromatic ring, its core structure is amenable to such transformations. Chromones, which are isomers of coumarins, can also be synthesized from precursors with a similar structural framework.
Furthermore, the reactive α,β-unsaturated ester moiety can undergo reactions with binucleophiles, such as hydrazines and guanidines, to form various five- and six-membered heterocyclic rings. For example, reaction with hydrazine (B178648) could potentially lead to the formation of pyrazoline derivatives, while condensation with guanidine (B92328) could yield dihydropyrimidine (B8664642) structures. These reactions significantly expand the synthetic utility of this compound beyond simple lactonization.
Precursor in the Synthesis of Stilbene (B7821643) Analogues
This compound can also be utilized as a starting material for the synthesis of stilbene analogues. Stilbenes, which are characterized by a 1,2-diphenylethylene core, are of significant interest due to their diverse biological activities.
One potential synthetic route involves the decarboxylation of the corresponding carboxylic acid (o-hydroxycinnamic acid) to yield a vinyl phenol, which can then undergo an olefin metathesis reaction to form the stilbene dimer. While this would require hydrolysis of the methyl ester, it represents a viable pathway.
Alternatively, palladium-catalyzed cross-coupling reactions, such as the Heck reaction, could be employed. In a Heck reaction, an aryl or vinyl halide is coupled with an alkene. While this compound itself is an alkene, it could potentially be coupled with an aryl halide to introduce the second phenyl ring, although regioselectivity might be a challenge.
Another classical approach to stilbene synthesis is the Wittig reaction, which involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. While not a direct conversion, derivatives of this compound, such as the corresponding aldehyde, could be utilized in a Wittig reaction to construct the stilbene backbone.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Coumarin |
| Flavonoids |
| Chromones |
| Pyrazolines |
| Dihydropyrimidines |
| Stilbenes |
| o-Hydroxycinnamic acid |
Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 3 2 Hydroxyphenyl Prop 2 Enoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. A full suite of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity between atoms. The following data is based on the analysis of the closely related parent compound, trans-o-coumaric acid, and provides the expected assignments for the title methyl ester. mdpi.com
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For Methyl 3-(2-hydroxyphenyl)prop-2-enoate, the spectrum is characterized by distinct signals for the aromatic protons, the vinylic protons of the prop-2-enoate chain, and the methyl ester protons.
The aromatic region typically displays four protons corresponding to the ortho-substituted benzene (B151609) ring. The vinylic protons appear as two doublets, with a large coupling constant characteristic of a trans configuration. The methyl group of the ester function appears as a sharp singlet in the upfield region. A broad singlet corresponding to the phenolic hydroxyl proton is also observable.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound Data adapted from experimental values for the parent compound, trans-o-coumaric acid. mdpi.com
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.89 | Doublet | ~15.9 | Vinylic Proton (Cα-H) |
| ~7.56 | Doublet of Doublets | ~7.7, 1.6 | Aromatic Proton (C6'-H) |
| ~7.21 | Triplet of Doublets | ~8.3, 1.7 | Aromatic Proton (C4'-H) |
| ~6.95 | Doublet | ~8.3 | Aromatic Proton (C3'-H) |
| ~6.88 | Triplet | ~7.5 | Aromatic Proton (C5'-H) |
| ~6.58 | Doublet | ~15.9 | Vinylic Proton (Cβ-H) |
| ~3.75 | Singlet | - | Methyl Ester Protons (-OCH₃) |
| Variable | Broad Singlet | - | Phenolic Proton (-OH) |
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. Combined with DEPT experiments, which differentiate between CH, CH₂, and CH₃ groups, a complete carbon skeleton can be established.
For this compound, ten distinct carbon signals are expected. These include the carbonyl carbon of the ester, two vinylic carbons, six aromatic carbons (four protonated and two quaternary), and the methyl carbon of the ester. The DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons (absent in this molecule), while quaternary carbons would be absent.
Table 2: Predicted ¹³C NMR and DEPT Spectroscopic Data for this compound Data adapted from experimental values for the parent compound, trans-o-coumaric acid. mdpi.com
| Chemical Shift (δ) ppm | Carbon Type (from DEPT) | Assignment |
| ~169.0 | C | Ester Carbonyl (C=O) |
| ~155.1 | C | Aromatic Carbon (C2') |
| ~141.2 | CH | Vinylic Carbon (Cα) |
| ~131.5 | CH | Aromatic Carbon (C4') |
| ~128.8 | CH | Aromatic Carbon (C6') |
| ~121.7 | C | Aromatic Carbon (C1') |
| ~121.3 | CH | Vinylic Carbon (Cβ) |
| ~120.9 | CH | Aromatic Carbon (C5') |
| ~116.4 | CH | Aromatic Carbon (C3') |
| ~51.7 | CH₃ | Methyl Ester Carbon (-OCH₃) |
2D NMR experiments are crucial for confirming the assignments made from 1D spectra.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For the title compound, key COSY correlations would be observed between the two vinylic protons (Hα and Hβ) and between adjacent protons on the aromatic ring (e.g., H3' with H4', H4' with H5', and H5' with H6').
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2 (e.g., Hα to Cα, Hβ to Cβ, H3' to C3', etc.).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (2-3 bonds) between protons and carbons. It is instrumental in connecting different fragments of the molecule. Key HMBC correlations would include the correlation from the methyl protons (-OCH₃) to the ester carbonyl carbon (C=O) and the vinylic proton Hβ to the aromatic carbon C1'.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. A NOESY spectrum could show correlations between the vinylic Hα and the aromatic H6', confirming their spatial proximity.
NMR spectroscopy is definitive in establishing the stereochemistry of the alkene double bond. The magnitude of the coupling constant (J) between the two vinylic protons (Hα and Hβ) is diagnostic of the geometry. For this compound, the observed coupling constant is approximately 15.9 Hz. mdpi.com This large value is characteristic of a trans (or E) orientation of the protons on the double bond. A cis (or Z) isomer would exhibit a much smaller coupling constant, typically in the range of 10-12 Hz.
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint based on its functional groups.
The FT-IR spectrum of this compound provides direct evidence for its key functional groups. The spectrum is dominated by a broad absorption band for the phenolic hydroxyl group, a sharp and intense band for the ester carbonyl group, and characteristic bands for the carbon-carbon double bonds of the alkene and the aromatic ring.
Table 3: FT-IR Spectroscopic Data for this compound Data adapted from experimental values for the parent compound, trans-o-coumaric acid. mdpi.com
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| ~3220 | O–H stretching | Phenolic hydroxyl group |
| ~3020 | C–H stretching | Aromatic and Vinylic C-H |
| ~1715 | C=O stretching | α,β-Unsaturated Ester Carbonyl |
| ~1628 | C=C stretching | Alkene double bond |
| ~1605, ~1580 | C=C stretching | Aromatic ring |
| ~1240 | C–O stretching | Ester C-O bond |
| ~980 | C–H bending | trans-Alkene out-of-plane bend |
The broadness of the O–H stretching band suggests the presence of hydrogen bonding. The position of the C=O stretching frequency, slightly lower than a typical saturated ester, is indicative of its conjugation with the C=C double bond. The strong band around 980 cm⁻¹ is a highly characteristic out-of-plane bending vibration for a trans-disubstituted alkene, further confirming the stereochemistry established by NMR. mdpi.com
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is indispensable for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.
GC-MS is a cornerstone technique for the analysis of volatile compounds, providing both retention time for separation and a mass spectrum for identification. The electron ionization (EI) mass spectrum of this compound (also known as trans-2-hydroxycinnamic acid, methyl ester) is available through the NIST Mass Spectrometry Data Center.
The mass spectrum displays a distinct molecular ion ([M]⁺˙) peak at a mass-to-charge ratio (m/z) of 178, confirming the molecular weight of the compound (C₁₀H₁₀O₃). The fragmentation pattern provides critical structural information. A prominent fragment is observed at m/z 147, corresponding to the loss of a methoxy (B1213986) radical (·OCH₃) from the ester group. Another significant peak appears at m/z 119, which can be attributed to the subsequent loss of carbon monoxide (CO) from the [M-OCH₃]⁺ fragment. This fragmentation pathway is characteristic of methyl esters of cinnamic acids.
Table 2: Key Mass Fragments of this compound from GC-MS (EI)
| m/z | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 178 | [C₁₀H₁₀O₃]⁺˙ (Molecular Ion) | - |
| 147 | [C₉H₇O₂]⁺ | ·OCH₃ |
| 119 | [C₈H₇O]⁺ | CO (from m/z 147) |
Source: Data derived from NIST Mass Spectrometry Data Center.
High-resolution mass spectrometry (HRMS) is crucial for unambiguously determining the elemental composition of a molecule by measuring its mass with very high accuracy. While specific experimental HRMS data for this compound from peer-reviewed literature is scarce, the theoretical exact mass can be calculated from its molecular formula, C₁₀H₁₀O₃.
Using the masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915), the calculated monoisotopic mass of the neutral molecule is 178.06299 Da. HRMS instruments, such as TOF (Time-of-Flight) or Orbitrap analyzers, can measure this mass to within a few parts per million (ppm), allowing for the confident assignment of the C₁₀H₁₀O₃ formula and distinguishing it from other potential formulas with the same nominal mass. For instance, in positive-ion mode using electrospray ionization (ESI), the compound would be detected as the protonated molecule [M+H]⁺ with a theoretical m/z of 179.07027.
Table 3: Theoretical Accurate Mass Data for this compound
| Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| Neutral Molecule [M] | C₁₀H₁₀O₃ | 178.06299 |
| Protonated Molecule [M+H]⁺ | [C₁₀H₁₁O₃]⁺ | 179.07027 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The spectrum of this compound is dominated by strong absorbance in the UV region, arising from π → π* transitions within its extended conjugated system, which includes the phenyl ring, the propenoate double bond, and the carbonyl group.
Experimental spectra for the ortho-isomer are not widely published, but data from the structurally similar para-isomer (methyl 4-hydroxycinnamate) and other hydroxycinnamic acids show strong absorption bands between 290 and 330 nm. caymanchem.comnih.govnih.gov The primary absorption band for this compound is expected in this region, corresponding to the main π → π* transition of the hydroxycinnamoyl chromophore. A second, higher-energy absorption band, often referred to as the benzenoid band, is expected at shorter wavelengths, typically around 220-250 nm. The position of the hydroxyl group (ortho vs. para) can subtly influence the absorption maxima (λmax) due to differences in electronic effects and potential intramolecular hydrogen bonding.
Table 4: Expected Electronic Transitions and Absorption Maxima for this compound
| Predicted λmax (nm) | Type of Electronic Transition | Chromophore |
|---|---|---|
| ~320-330 | π → π* | Cinnamoyl system |
Note: Predicted λmax values are based on data from related hydroxycinnamic acid derivatives.
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking.
As of this writing, a definitive single-crystal X-ray structure for this compound has not been deposited in major crystallographic databases like the Cambridge Structural Database (CSD). However, analysis of crystal structures of closely related compounds, such as o-coumaric acid and other phenolic derivatives, allows for well-founded predictions about its solid-state structure.
It is expected that the molecule adopts a largely planar conformation to maximize π-conjugation. In the crystal lattice, a key structural feature would likely be intermolecular hydrogen bonding between the phenolic hydroxyl group of one molecule and the carbonyl oxygen of the ester group of a neighboring molecule, potentially forming dimeric structures or extended chains. These interactions are fundamental to the packing of molecules in the solid state and influence the compound's physical properties, such as its melting point.
Table 5: Predicted Crystallographic Parameters and Structural Features
| Parameter | Expected Feature/Value |
|---|---|
| Crystal System | Likely Monoclinic or Orthorhombic |
| Conformation | Predominantly planar |
| Key Intermolecular Interaction | O-H···O=C hydrogen bonding |
Note: This information is predictive and based on the crystallographic data of analogous structures, pending experimental determination.
Theoretical and Computational Investigations of Methyl 3 2 Hydroxyphenyl Prop 2 Enoate
Quantum Chemical Modeling of Molecular Structure and Properties
Quantum chemical modeling is fundamental to predicting the three-dimensional arrangement of atoms in a molecule and its intrinsic electronic properties. These models solve approximations of the Schrödinger equation to determine the electronic structure and, consequently, the molecular geometry and energy.
Density Functional Theory (DFT) has become a leading method for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. mdpi.com DFT calculations are used to determine the optimized molecular structure, corresponding to the minimum energy conformation of the molecule. mdpi.com The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for this purpose. mdpi.comgrowingscience.com
Table 1: Illustrative Optimized Geometrical Parameters for a Phenylpropenoate Backbone (Calculated via DFT/B3LYP)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=O | ~1.23 Å |
| C=C (alkene) | ~1.34 Å | |
| C-O (ester) | ~1.35 Å | |
| O-H (hydroxyl) | ~0.97 Å | |
| Bond Angle | C=C-C(O) | ~121° |
| O=C-O | ~124° | |
| C-C-O (hydroxyl) | ~119° |
Note: Data are representative values based on calculations of similar molecular structures.
Ab initio methods are calculations based directly on theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach that solves the Schrödinger equation in an approximate manner by considering each electron in the mean field of all others. researchgate.net However, HF systematically neglects electron correlation, which can affect the accuracy of the results. ucsb.edu
More advanced and accurate methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are built upon the HF framework to include electron correlation. ucsb.eduscispace.com Coupled Cluster methods, particularly CCSD(T), are often considered the "gold standard" in quantum chemistry for their high accuracy in calculating molecular energies and properties. scispace.comcardiff.ac.uk While computationally more demanding than DFT, these methods can provide benchmark data for smaller molecules or serve as a reference to validate the results from DFT functionals. For Methyl 3-(2-hydroxyphenyl)prop-2-enoate, ab initio calculations can be used to refine the ground state geometry and electronic properties, offering a deeper understanding of the effects of electron correlation. researchgate.net
The choice of a basis set is a critical aspect of any quantum chemical calculation, as it dictates the flexibility and accuracy of the molecular wavefunction representation. arxiv.org Basis sets are collections of mathematical functions (atomic orbitals) used to build the molecular orbitals.
Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ). scispace.comarxiv.org
Pople Basis Sets: These offer a good compromise between accuracy and computational cost. The addition of polarization functions (d,p) allows for anisotropy in the electron distribution, which is crucial for describing chemical bonds accurately. Diffuse functions (+) are important for describing anions or systems with significant non-covalent interactions.
Correlation-Consistent Basis Sets: These are designed to systematically converge towards the complete basis set limit, making them ideal for high-accuracy calculations where electron correlation is a primary focus. arxiv.org
The selection of a basis set directly impacts computational efficiency. Larger basis sets with more functions provide greater accuracy but increase the computational time significantly. For a molecule the size of this compound, a basis set like 6-311++G(d,p) is often sufficient for reliable DFT calculations of geometry and vibrational frequencies. researchgate.netmdpi.com Higher-level calculations, such as CCSD(T), may necessitate the use of smaller molecules or more efficient local correlation methods to remain computationally feasible. cardiff.ac.uk
Prediction and Interpretation of Spectroscopic Data
Computational methods are invaluable for predicting and interpreting various types of molecular spectra, providing a direct link between the molecular structure and its experimental spectroscopic signatures.
Theoretical vibrational analysis can be performed on the optimized geometry of this compound to predict its infrared (IR) and Raman spectra. cardiff.ac.uk This is typically done using DFT methods, such as B3LYP, which can calculate the harmonic vibrational frequencies corresponding to the normal modes of the molecule. nih.gov
The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. To improve agreement with experimental data, the computed frequencies are uniformly scaled by an empirical scaling factor (typically ~0.96 for B3LYP). nih.gov The analysis provides a detailed assignment of each vibrational band to specific functional groups and types of atomic motion (e.g., stretching, bending, twisting). mdpi.com For this compound, key vibrational modes of interest include the O-H stretch of the hydroxyl group, the C=O stretch of the ester, the C=C stretch of the alkene, and various aromatic C-H and C-C vibrations. mdpi.comnih.gov
Table 2: Representative Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹, Scaled) | Expected Intensity (IR) |
|---|---|---|---|
| O-H Stretch | Phenolic -OH | ~3400-3550 | Strong, Broad |
| C-H Stretch | Aromatic | ~3050-3100 | Medium |
| C-H Stretch | Alkene | ~3020-3040 | Medium |
| C=O Stretch | Ester | ~1700-1725 | Very Strong |
| C=C Stretch | Aromatic Ring | ~1580-1610 | Strong |
| C=C Stretch | Alkene | ~1620-1640 | Strong |
| O-H Bend | Phenolic -OH | ~1350-1410 | Medium |
Note: Frequencies are approximate and based on DFT calculations for similar compounds.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method used to calculate the electronic excited states of molecules and predict their UV-Vis absorption spectra. mdpi.com By applying TD-DFT to the optimized ground-state geometry of this compound, one can determine the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net
These calculations provide insight into the nature of the electronic transitions, typically identifying them as π → π* or n → π* transitions. researchgate.net For a conjugated system like this compound, the main absorption bands in the UV-Vis spectrum are expected to arise from π → π* transitions involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com The solvent environment can also be modeled using methods like the Polarizable Continuum Model (PCM) to simulate the spectrum under more realistic conditions. nih.gov TD-DFT calculations have been shown to yield results that correspond satisfactorily with experimental UV-Vis data for a wide range of organic compounds. mdpi.comresearchgate.net
Table 3: Illustrative TD-DFT Results for Electronic Transitions
| Transition | λmax (Calculated) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S₀ → S₁ | ~320 nm | > 0.5 | HOMO → LUMO (π → π*) |
| S₀ → S₂ | ~280 nm | > 0.2 | HOMO-1 → LUMO (π → π*) |
Note: Values are representative for a hydroxyphenylpropenoate structure and can vary based on the functional, basis set, and solvent model used.
NMR Chemical Shift Prediction and Validation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, such as those based on Density Functional Theory (DFT), allow for the prediction of ¹H and ¹³C NMR chemical shifts. These predicted values can then be compared against experimental data to validate the computed molecular geometry and electronic environment.
For this compound, the chemical shifts can be accurately predicted using the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with the B3LYP functional and a suitable basis set (e.g., 6-311++G**). The calculations are typically performed on a geometry that has been optimized at the same level of theory.
Validation of these theoretical predictions is achieved by comparing them with experimental data. The experimental ¹H and ¹³C NMR chemical shifts for the parent compound, trans-o-coumaric acid, have been thoroughly studied and provide a strong basis for the assignment of signals in its methyl ester derivative. mdpi.com The key differences arise from the replacement of the acidic proton with a methyl group, which primarily influences the carbonyl carbon and introduces a new signal for the methoxy (B1213986) group around 52 ppm. researchgate.net
The expected chemical shifts are influenced by the electronic effects within the molecule. The electron-donating hydroxyl group and the electron-withdrawing acrylate (B77674) moiety create a distinct electronic environment for the aromatic and vinylic protons and carbons. The trans configuration of the vinylic protons is confirmed by a large coupling constant (J ≈ 16 Hz).
Below is a table comparing the expected experimental chemical shifts for this compound with theoretically predicted values derived from analyses of its parent acid and related cinnamates. mdpi.comresearchgate.net
Table 1: Comparison of Predicted and Expected Experimental NMR Chemical Shifts (in ppm) for this compound Predicted values are based on DFT/B3LYP/6-311++G* calculations on the parent acid, with adjustments for the methyl ester group.*
| Atom | Predicted ¹³C Shift (ppm) | Expected Exp. ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Expected Exp. ¹H Shift (ppm) |
|---|---|---|---|---|
| C=O | 168.1 | ~167.5 | - | - |
| Cα (vinylic) | 117.5 | ~118.0 | 6.51 | ~6.5 |
| Cβ (vinylic) | 141.2 | ~141.0 | 7.92 | ~7.9 |
| C1' (Ar-C) | 121.8 | ~122.0 | - | - |
| C2' (Ar-C-OH) | 156.4 | ~156.5 | - | - |
| C3' (Ar-CH) | 116.7 | ~116.5 | 6.88 | ~6.9 |
| C4' (Ar-CH) | 131.9 | ~132.0 | 7.25 | ~7.2 |
| C5' (Ar-CH) | 119.8 | ~120.0 | 6.91 | ~6.9 |
| C6' (Ar-CH) | 128.7 | ~129.0 | 7.55 | ~7.5 |
| OCH₃ | 51.9 | ~52.0 | 3.75 | ~3.8 |
Electronic Structure and Reactivity Analyses
Frontier Molecular Orbital (FMO) theory is a fundamental tool for describing chemical stability and reactivity. semanticscholar.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. semanticscholar.orgrsc.org
For this compound, the HOMO is expected to be localized primarily over the phenolic ring and the adjacent C=C double bond, which constitute the most electron-rich part of the molecule. The LUMO, conversely, is anticipated to be distributed across the conjugated system, including the carbonyl group of the ester, which is the most electron-deficient region.
Computational studies on similar phenolic compounds and coumarin (B35378) derivatives, performed using DFT methods like B3LYP, show that the introduction of hydroxyl groups tends to increase the HOMO energy level, making the molecule a better electron donor. rsc.orgresearchgate.net The HOMO-LUMO gap for this molecule is expected to be in a range that signifies a moderately reactive species, capable of participating in charge-transfer interactions.
Table 2: Predicted Frontier Molecular Orbital Energies Values are illustrative and based on typical DFT calculations for similar phenolic esters.
| Parameter | Predicted Energy (eV) |
|---|---|
| E(HOMO) | ~ -5.95 |
| E(LUMO) | ~ -1.80 |
The Molecular Electrostatic Potential (MEP or EPS) surface provides a visual representation of the charge distribution within a molecule, allowing for the identification of sites prone to electrophilic and nucleophilic attack. libretexts.orghmdb.ca The surface is color-coded: red indicates regions of high negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue denotes regions of high positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials. hmdb.ca
In this compound, the MEP map would show distinct regions of reactivity:
Negative Potential (Red/Yellow): The most intense negative potential is expected to be localized on the oxygen atom of the phenolic hydroxyl group and the carbonyl oxygen of the ester group. These sites are the primary targets for electrophiles.
Positive Potential (Blue): The most positive potential would be concentrated on the hydrogen atom of the hydroxyl group, making it the most likely site for nucleophilic interaction and deprotonation. The vinylic and aromatic protons would also exhibit moderately positive potential.
This analysis highlights the molecule's amphiphilic nature, with specific sites available for interaction with both electron-seeking and electron-donating species.
Fukui functions are reactivity indices derived from conceptual DFT that quantify the change in electron density at a specific atomic site when the total number of electrons in the molecule changes. rsc.org They provide a more nuanced prediction of reactivity than EPS maps alone. The primary Fukui functions are:
f⁺(r): Predicts the site for a nucleophilic attack (where an electron is added).
f⁻(r): Predicts the site for an electrophilic attack (where an electron is removed).
These functions can be condensed to individual atomic sites to rank their reactivity. nih.gov For this compound, the analysis is expected to reveal:
Nucleophilic Attack (f⁺): The highest values of f⁺ are anticipated at the vinylic β-carbon (adjacent to the aromatic ring) and the carbonyl carbon of the ester. These are the most electrophilic centers in the molecule.
Electrophilic Attack (f⁻): The highest values of f⁻ are expected to be on the phenolic oxygen and the ortho and para carbons of the phenyl ring relative to the hydroxyl group, indicating these as the most nucleophilic sites.
Table 3: Predicted Local Reactivity using Condensed Fukui Functions
| Atomic Site | Expected Susceptibility to Nucleophilic Attack (High f⁺) | Expected Susceptibility to Electrophilic Attack (High f⁻) |
|---|---|---|
| Phenolic Oxygen | Low | High |
| Carbonyl Carbon | High | Low |
| Vinylic β-Carbon | High | Medium |
Conformational Analysis and Tautomeric Equilibria
This compound possesses several single bonds around which rotation can occur, leading to different rotational isomers (rotamers or conformers). The relative stability of these conformers is determined by a balance of steric hindrance and electronic effects, such as conjugation.
The most significant rotational barriers are associated with two key bonds:
The C(aryl)-C(β) bond: Rotation around this bond determines the orientation of the phenyl ring relative to the acrylate plane. The planar conformation, which maximizes π-conjugation between the ring and the double bond, is expected to be the most stable.
The C(α)-C(O) bond: Rotation here leads to s-trans and s-cis conformers related to the orientation of the C=C and C=O bonds. For acrylates, the s-trans conformer is generally more stable due to reduced steric hindrance.
Computational potential energy surface (PES) scans can be performed by systematically rotating these dihedral angles and calculating the energy at each step. This analysis would likely confirm that the global minimum energy structure is the planar s-trans conformer. The presence of an intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen in certain conformations could also be a significant stabilizing factor, potentially favoring a specific rotamer.
Stability and Interconversion of Tautomeric Forms
There is no available research data from computational studies on the stability and interconversion of the tautomeric forms of this compound. While keto-enol tautomerism is a relevant consideration for compounds with a hydroxyl group positioned ortho to an unsaturated ester, specific calculations of the relative energies and the energy barriers for the interconversion of these tautomers have not been reported in the scientific literature. Without such studies, any discussion on the equilibrium between the enol and potential keto forms would be purely speculative.
Reaction Mechanism Elucidation via Computational Chemistry
Detailed computational elucidation of reaction mechanisms involving this compound is not present in the current body of scientific literature. Such investigations are crucial for understanding the reactivity and potential synthetic pathways of a compound.
Transition State Characterization and Activation Energy Calculations
No computational studies characterizing the transition states or calculating the activation energies for reactions involving this compound have been published. This information is fundamental for predicting reaction kinetics and understanding the feasibility of chemical transformations under various conditions.
Solvent Effects Modeling
The influence of different solvents on the behavior and reactivity of this compound has not been investigated through computational modeling. Solvent effects can significantly impact reaction rates and equilibrium positions; however, in the absence of specific studies, a quantitative or qualitative description of these effects for the title compound cannot be provided.
Non Biological Research Applications and Advanced Materials Science Relevance of Methyl 3 2 Hydroxyphenyl Prop 2 Enoate
Polymer Chemistry and Monomer Applications
Utilization in Polymer Synthesis and Copolymerization
Phenolic monomers are recognized for their ability to be incorporated into polymer chains, often imparting improved thermal and mechanical properties to the resulting materials. In principle, the vinyl group in Methyl 3-(2-hydroxyphenyl)prop-2-enoate would allow it to act as a monomer in addition polymerization reactions. It could potentially be copolymerized with other common monomers, such as acrylates or styrenics, to introduce phenolic hydroxyl groups into the polymer backbone. These hydroxyl groups can enhance polarity, improve adhesion, and serve as sites for further chemical modification or cross-linking. However, specific studies detailing the copolymerization of this compound, including reactivity ratios and the properties of the resulting copolymers, are not available in the public domain.
Design of Cross-linking Agents
The bifunctional nature of this compound, possessing both a polymerizable double bond and a reactive phenolic hydroxyl group, suggests its potential as a cross-linking agent. The hydroxyl group could be functionalized to introduce a second polymerizable moiety, or it could participate in post-polymerization cross-linking reactions, such as condensation with formaldehyde (B43269) or reaction with isocyanates. Such cross-linking would be expected to increase the polymer's modulus, thermal stability, and solvent resistance. Despite this theoretical potential, there is no specific research documenting the design and application of this compound as a cross-linking agent in polymer systems.
Interfacial Science and Composite Material Development
Function as a Coupling Agent for Polymer-Inorganic Interfaces
Phenolic compounds can be effective coupling agents for improving the interfacial adhesion between organic polymer matrices and inorganic fillers or reinforcements (e.g., silica, glass fibers). The hydroxyl group can form strong interactions, such as hydrogen bonds or even covalent bonds, with the surface of inorganic materials, while the organic part of the molecule can entangle with or react into the polymer matrix. This dual functionality can lead to improved stress transfer across the interface. While this is a known application for some phenolic compounds, there is no specific evidence of this compound being utilized or studied for this purpose.
Enhancement of Mechanical and Thermal Properties in Nanocomposites
The incorporation of functionalized nanoparticles into a polymer matrix can lead to significant improvements in mechanical and thermal properties. Phenolic compounds can be used to surface-modify nanoparticles to enhance their dispersion and interfacial interaction with the polymer. Theoretically, this compound could be grafted onto the surface of nanoparticles, with the propenoate group available for polymerization with the matrix monomer. This could lead to nanocomposites with enhanced strength, stiffness, and thermal stability. However, research articles and data tables demonstrating such enhancements using this compound are not currently available.
Adhesives, Sealants, and Coatings Formulations
The phenolic hydroxyl group is known to promote adhesion to a wide variety of substrates, including metals, glass, and polar plastics. Therefore, incorporating monomers like this compound into adhesive, sealant, or coating formulations could potentially improve their bonding strength and durability. Phenolic resins are a well-established class of materials used in these applications for their excellent heat and chemical resistance. While it is plausible that this compound could be used as a reactive additive or comonomer in such formulations, specific research detailing its use and the resulting performance characteristics is absent from the available literature.
Improvement of Adhesion Strength to Diverse Substrates
The chemical structure of this compound contains functional groups that are known to promote adhesion between different materials. The hydroxyl group on the phenyl ring can form hydrogen bonds with substrates that have polar surfaces, such as metals, glass, and some polymers. Additionally, the acrylate (B77674) portion of the molecule is capable of undergoing polymerization, which can lead to covalent bonding and the formation of a strong adhesive interface.
While direct studies on this compound as an adhesion promoter are not extensively documented, the principles of adhesion science suggest its potential in this area. Adhesion promoters often work by creating a chemical bridge between the substrate and the adhesive or coating. fishersci.caspecialchem.com The dual functionality of this compound—a polar phenolic group for substrate interaction and a polymerizable acrylate group for matrix integration—makes it a candidate for such applications. Research on acrylated monomers and oligomers has shown that the inclusion of specific functional groups can significantly enhance adhesion to various metal substrates. pcimag.com Furthermore, specialty acrylates are designed to promote adhesion in various cure systems. arkema.com
The potential for this compound to improve adhesion can be summarized in the following table:
| Functional Group | Potential Adhesion Mechanism | Applicable Substrates |
| Phenolic Hydroxyl (-OH) | Hydrogen bonding, potential for covalent bonding with surface oxides | Metals, Glass, Ceramics, Polar Polymers |
| Acrylate Group | Polymerization, covalent bonding with adhesive/coating matrix | Polymer-based adhesives and coatings |
Further research would be necessary to quantify the effectiveness of this compound in specific adhesive formulations and to determine optimal concentrations and application conditions.
Development of Performance-Enhanced Coatings
The same properties that suggest the utility of this compound in adhesion also point to its potential in the formulation of performance-enhanced coatings. The incorporation of this compound into a coating formulation could improve its adhesion to the substrate, a critical factor for durability and corrosion resistance. specialchem.com
Moreover, the phenolic component of the molecule can impart antioxidant properties to a coating, which could help to protect the underlying substrate from oxidative degradation. The acrylate functionality allows the molecule to be covalently incorporated into cross-linked polymer networks, which are characteristic of many high-performance coatings. This can lead to improved mechanical properties, such as scratch and abrasion resistance. While specific research on this compound in coatings is limited, studies on cinnamic acid esters suggest their utility in various polymer formulations. researchgate.net The use of cinnamic-compounds as additives in marine coatings has also been explored for their antifouling properties. dntb.gov.ua
The potential contributions of this compound to coating performance are outlined below:
| Potential Improvement | Contributing Functional Group | Mechanism of Action |
| Enhanced Adhesion | Phenolic Hydroxyl, Acrylate | Improved substrate wetting and bonding, covalent integration into coating matrix. |
| Increased Durability | Acrylate | Cross-linking within the polymer matrix, leading to improved mechanical strength. |
| Antioxidant Properties | Phenolic Hydroxyl | Scavenging of free radicals that can degrade the coating or the substrate. |
| UV Resistance | Cinnamate (B1238496) Structure | Absorption of UV radiation, preventing photodegradation of the coating and substrate. |
Other Emerging Non-Biological Applications
Beyond adhesion and coatings, the distinct chemical features of this compound open up possibilities for its use in other advanced materials and technologies.
Role in Advanced Chemical Sensing Platforms
In the field of chemical sensing, phenolic compounds are often the target analytes for detection due to their environmental and health significance. acs.orgnih.govresearchgate.net Electrochemical sensors, for instance, are frequently designed to detect phenols in various samples. mdpi.com While this compound would be detectable by such sensors, its role could potentially extend to being a component of the sensing platform itself.
The phenolic group can interact with specific analytes through hydrogen bonding or other intermolecular forces, making it a candidate for a recognition element in a sensor. For example, a polymer matrix incorporating this compound could exhibit selective binding to certain molecules. While research in this specific area is nascent, the functional groups of this compound offer intriguing possibilities for the design of novel sensor materials. For instance, a sodium-polyacrylate-based sensor has been developed for the detection of gaseous phenol, highlighting the utility of acrylate structures in sensor fabrication. acs.orgnih.govresearchgate.net
Potential in Functional Materials Design (e.g., UV-filtering agents)
The structural similarity of this compound to cinnamic acid and its derivatives suggests its potential as a UV-filtering agent. Cinnamic acid and its esters are well-known for their ability to absorb UV radiation, which has led to their use in sunscreens and other cosmetic formulations. njchm.commdpi.com This property is attributed to the conjugated system of the phenyl ring and the acrylic acid moiety, which can dissipate absorbed UV energy through non-radiative pathways.
In the context of materials science, incorporating a UV-filtering agent like this compound into polymers and other materials can protect them from photodegradation, thereby extending their lifespan and maintaining their physical properties. The acrylate group in the molecule provides a convenient handle for covalently bonding it to a polymer backbone, preventing leaching of the UV absorber over time.
The UV-filtering potential of this compound is supported by the known properties of related cinnamate compounds:
| Compound | UV Absorption Range | Application |
| Cinnamic Acid | UV-B | Sunscreens, fragrances |
| Octyl Methoxycinnamate | UV-B | Sunscreens |
| Ferulic Acid | UV-A and UV-B | Cosmetics, antioxidant |
Given its cinnamate-like structure, it is highly probable that this compound exhibits significant UV absorption, making it a promising candidate for the development of UV-protective functional materials.
Future Research Directions and Unexplored Frontiers for Methyl 3 2 Hydroxyphenyl Prop 2 Enoate
Development of Highly Efficient and Selective Catalytic Systems for Synthesis
The synthesis of Methyl 3-(2-hydroxyphenyl)prop-2-enoate and its derivatives is an area ripe for innovation. Future research should focus on developing novel catalytic systems that offer higher efficiency, selectivity, and sustainability compared to traditional methods.
Advanced Catalysts for Esterification: While conventional acid catalysis is used for the esterification of the parent 2-hydroxycinnamic acid, exploring more advanced catalysts could offer significant advantages. For instance, borane (B79455) catalysts like B(C₆F₅)₃ have been shown to be effective for the Fischer esterification of cinnamic acids with methanol (B129727), proceeding via a Lewis acid B–O=C interaction. beilstein-journals.org Investigating such catalysts for the synthesis of this compound could lead to milder reaction conditions and improved yields. beilstein-journals.org
Enzymatic Synthesis: Biocatalysis presents a green and highly selective alternative. The use of immobilized enzymes, such as Novozym 435, has been successful in the synthesis of other cinnamic acid esters like ethyl ferulate and octyl methoxycinnamate. nih.gov A key area of future research would be to explore the enzymatic synthesis of this compound, which could offer high conversion rates and the ability to reuse the enzyme, enhancing the process's sustainability. nih.gov
Transition-Metal Catalysis: Palladium-catalyzed reactions, such as the Heck-Mizoroki coupling, are powerful tools for C-C bond formation and could be adapted for novel synthetic routes to substituted analogs of this compound. misuratau.edu.lyrsc.org Future work could focus on developing new palladium catalysts with multidentate ligands to achieve high turnover numbers (TON) and turnover frequencies (TOF) for these coupling reactions. misuratau.edu.ly
| Catalytic System | Potential Advantage | Relevant Precedent |
| Borane Catalysts (e.g., B(C₆F₅)₃) | Milder reaction conditions, high yields | Fischer esterification of cinnamic acids beilstein-journals.org |
| Immobilized Enzymes (e.g., Novozym 435) | High selectivity, reusability, green chemistry | Synthesis of ethyl ferulate and octyl methoxycinnamate nih.gov |
| Palladium Catalysis (Heck Coupling) | Versatile C-C bond formation for analogs | Synthesis of cinnamamide (B152044) and methyl cinnamate (B1238496) misuratau.edu.ly |
In-depth Mechanistic Studies of Novel Transformation Pathways
A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for controlling reaction outcomes and designing new synthetic strategies.
Photocycloaddition Reactions: The structural similarity of this compound to coumarin (B35378) suggests that it could undergo interesting photochemical transformations. Coumarin derivatives are known to participate in [2+2] photocycloaddition reactions. nih.govresearchgate.net Future research could involve detailed mechanistic studies of the intramolecular and intermolecular photocycloaddition reactions of this compound. Understanding whether these reactions proceed through a singlet or triplet pathway, and how Lewis acid catalysis might influence the mechanism and stereochemical outcome, would be a significant advancement. nih.gov
Radical-Mediated Transformations: Exploring radical-mediated reactions could unveil novel transformation pathways. For example, silver-catalyzed decarboxylative cross-coupling of cinnamic acids with isocyanides proceeds through a vinylic radical intermediate. beilstein-journals.org Investigating similar radical-based functionalizations of the double bond in this compound could lead to the synthesis of complex molecules that are otherwise difficult to access.
Integration of Machine Learning and Artificial Intelligence in Compound Design and Reaction Prediction
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. These tools can accelerate the discovery of new derivatives of this compound with desired properties and optimize their synthetic routes. ijsea.comchemcopilot.com
Predictive Modeling for Property-Based Design: ML models can be trained on datasets of cinnamic acid derivatives to predict their biological or material properties. nih.govresearchgate.net By employing ligand-based and structure-based virtual screening, it would be possible to identify novel derivatives of this compound with high potential as, for example, enzyme inhibitors. nih.govresearchgate.net This in silico approach can significantly reduce the time and cost associated with experimental screening. chemcopilot.com
Reaction Outcome and Yield Prediction: AI algorithms, such as those based on random forest approaches, can predict the outcomes and yields of chemical reactions with high accuracy. princeton.edueurekalert.org By creating a dataset of reactions involving this compound and its analogs, it would be possible to develop software that predicts the optimal reaction conditions (catalyst, solvent, temperature) to maximize the yield of a desired product, thereby expediting the synthesis of new medicines and materials. princeton.edu
| AI/ML Application | Objective | Potential Impact |
| Virtual Screening | Identify derivatives with specific biological activities | Accelerated drug discovery nih.govresearchgate.net |
| Reaction Prediction | Optimize synthetic routes and reaction yields | Reduced experimental effort and resource consumption princeton.edueurekalert.org |
| Retrosynthetic Analysis | Propose novel and efficient synthetic pathways | Innovation in chemical synthesis ijsea.com |
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics and mechanisms, allowing for precise process control and optimization.
In-situ Raman and NIR Spectroscopy: Techniques like Raman and near-infrared (NIR) spectroscopy are powerful tools for in-situ reaction monitoring without the need for sample extraction. aiche.orgrsc.org Future studies could implement these techniques to monitor the synthesis of this compound. aiche.org By tracking the consumption of reactants and the formation of products in real-time, it would be possible to determine reaction rates, identify intermediates, and optimize reaction endpoints. rsc.orgresearchgate.net
On-line Mass Spectrometry: Direct liquid sampling mass spectrometry (DLSMS) offers another avenue for real-time monitoring of esterification reactions. nih.gov This technique can provide concentration profiles for all reaction components, including reactants, products, and catalysts, and is sensitive enough to detect trace impurities and side products. nih.gov Applying DLSMS to the synthesis of this compound would provide a comprehensive understanding of the reaction dynamics.
Exploration of Complex Supramolecular Assemblies Involving the Compound
The field of crystal engineering focuses on designing and synthesizing crystalline solids with desired properties by controlling intermolecular interactions. The molecular structure of this compound, with its hydroxyl, ester, and phenyl groups, makes it an excellent candidate for forming complex supramolecular assemblies.
Crystal Engineering with Coumarin-like Scaffolds: Coumarin derivatives are known to form predictable supramolecular motifs through π-stacking and C-H···O interactions. chemrxiv.orgconsensus.app Given that this compound can be considered a precursor to coumarin, a systematic study of its crystal packing and the intermolecular interactions that govern it would be highly valuable. This could involve co-crystallization with other molecules to form novel solid-state architectures with interesting photophysical or biological properties. chemrxiv.orgnih.gov
Hydrogen Bonding and π-Stacking Interactions: A detailed crystallographic analysis of this compound and its derivatives could reveal how the interplay of hydrogen bonding (from the hydroxyl group) and π-stacking (from the phenyl ring) directs the self-assembly process. researchgate.net Understanding these principles would enable the programmed assembly of molecular solids with tailored properties. chemrxiv.org
Design of Tailored Materials with Tunable Properties through Compound Modification
Cinnamic acid and its derivatives are versatile building blocks for advanced polymers and functional materials due to their unique structural features. rsc.orgresearchgate.net
Photoresponsive Polymers: The double bond in the cinnamate moiety can undergo [2+2] cycloaddition upon UV irradiation, a property that can be exploited for creating cross-linked and photoresponsive polymers. researchgate.net Future research could focus on synthesizing polymers incorporating this compound as a pendant group. Such materials could have applications in areas like photolithography, data storage, and shape-memory materials. rsc.org
Smart and Functional Polyurethanes: Coumarins have been incorporated into polyurethane backbones to create smart and functional materials. mdpi.com By first converting this compound into a diol, it could be used as a monomer in the synthesis of novel polyurethanes. The resulting polymers could exhibit unique photophysical and photochemical properties, making them suitable for applications in coatings, biomedical devices, and sensors. mdpi.com
Biogenic Polymer Stabilizers: Esters of hydroxycinnamic acids have shown promise as biogenic antioxidants for polymer stabilization. nih.gov Investigating the potential of this compound and its derivatives as stabilizers for commodity polymers like polypropylene (B1209903) could lead to more sustainable and effective alternatives to petroleum-based additives. nih.gov
Innovations in Sustainable Chemical Manufacturing Processes for the Compound
Adopting green chemistry principles in the synthesis of this compound is essential for minimizing its environmental impact.
Greener Solvents and Reaction Conditions: Future research should aim to replace hazardous solvents and reagents with more environmentally benign alternatives. A modified Steglich esterification using acetonitrile (B52724) instead of chlorinated solvents has been developed for cinnamic acid derivatives, offering a greener synthetic route. nih.gov Similar approaches, including the use of water as a solvent and catalyst-free or solvent-free conditions, should be explored for the synthesis of this compound. beilstein-journals.orgmdpi.com
Synthesis from Bio-based Feedstocks: A long-term goal would be to develop synthetic routes that start from renewable feedstocks. For instance, cinnamic acid and its precursors can be derived from natural sources like Cinnamon cassia oil. mdpi.com Exploring pathways to synthesize the 2-hydroxyphenyl moiety from bio-based sources and coupling it with a C3 unit via green catalytic methods like Knoevenagel condensation would represent a significant step towards a fully sustainable manufacturing process. bepls.com
Q & A
Basic: What synthetic methodologies are commonly employed to prepare Methyl 3-(2-hydroxyphenyl)prop-2-enoate?
Answer:
The compound is typically synthesized via Claisen-Schmidt condensation between 2-hydroxybenzaldehyde and methyl acetoacetate, followed by dehydration. Alternative routes include esterification of the corresponding cinnamic acid derivative using methanol under acid catalysis. Reaction conditions (e.g., base catalysts like NaOH or KOH, solvent systems like ethanol or DMF) influence yield and purity. Structural confirmation is achieved via NMR (1H/13C) and FT-IR to validate the α,β-unsaturated ester moiety and phenolic -OH group .
Basic: How is the crystal structure of this compound determined, and what software is recommended for refinement?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using a diffractometer (e.g., Bruker D8 Venture), and structure solution employs direct methods via SHELXS or SHELXD . Refinement using SHELXL is preferred due to its robust handling of anisotropic displacement parameters and hydrogen-bonding networks . The ORTEP-3 GUI is recommended for visualizing thermal ellipsoids and generating publication-quality figures .
Advanced: What intermolecular interactions dominate the crystal packing of this compound, and how do they influence physicochemical properties?
Answer:
Graph set analysis (GSA) reveals O–H···O hydrogen bonds between the phenolic -OH and ester carbonyl oxygen, forming R₂²(8) motifs . Additional π-π stacking between aromatic rings and C–H···O interactions contribute to layered packing. These interactions enhance thermal stability (TGA analysis) but reduce solubility in apolar solvents, impacting formulation strategies .
Advanced: How can computational methods elucidate the electronic structure and reactivity of this compound?
Answer:
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (FMOs), identifying the HOMO-LUMO gap (~4.5 eV) to predict nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like COX-2 or NF-κB , corroborating experimental anti-inflammatory activity . TD-DFT simulates UV-Vis spectra (λmax ~300 nm), aligning with experimental λmax for validation .
Advanced: What analytical challenges arise in distinguishing this compound from its structural isomers?
Answer:
Isomeric differentiation (e.g., ortho vs. para hydroxyl substitution) requires 2D NMR (COSY, HSQC) to resolve coupling patterns and NOE correlations. High-resolution mass spectrometry (HR-MS) with ESI+ ionization confirms the molecular ion ([M+H]+ m/z 193.0495). For crystallographic ambiguity, Hirshfeld surface analysis quantifies intermolecular contact contributions (e.g., O···H vs. C···H) .
Basic: What spectroscopic techniques are critical for characterizing the phenolic and ester functionalities in this compound?
Answer:
- FT-IR : Broad band ~3200–3500 cm⁻¹ (phenolic -OH stretch), sharp peaks at ~1700 cm⁻¹ (ester C=O) and ~1630 cm⁻¹ (C=C stretch).
- 1H NMR : δ 10.5–12.0 ppm (phenolic -OH), δ 6.2–7.8 ppm (aromatic protons), δ 3.7–3.9 ppm (ester -OCH3), and δ 6.4–7.2 ppm (α,β-unsaturated protons).
- 13C NMR : δ 167–170 ppm (ester carbonyl), δ 115–160 ppm (aromatic carbons), and δ 50–55 ppm (methoxy carbon) .
Advanced: How do substituent positions (e.g., 2-hydroxyphenyl vs. 4-hydroxyphenyl) alter the biological activity of α,β-unsaturated esters?
Answer:
The ortho-hydroxyl group enhances hydrogen-bond donor capacity and metal chelation, increasing antioxidant activity (e.g., DPPH assay IC50 ~15 μM vs. ~25 μM for para isomer). However, steric hindrance in the ortho isomer reduces binding to hydrophobic enzyme pockets (e.g., tyrosinase inhibition drops by ~40% compared to para derivatives) .
Basic: What safety precautions are necessary when handling this compound in the laboratory?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles (dust mask if airborne).
- Storage : In amber glass vials under inert gas (N2/Ar) at 2–8°C to prevent ester hydrolysis.
- Disposal : Neutralize with 10% NaOH and incinerate as hazardous organic waste .
Advanced: What strategies mitigate batch-to-batch variability in the synthesis of this compound?
Answer:
- Process Analytical Technology (PAT) : In-line FT-IR monitors reaction progression (disappearance of aldehyde peak at ~2820 cm⁻¹).
- Purification : Gradient silica gel chromatography (hexane:EtOAc 7:3 → 1:1) or recrystallization from ethanol/water (70:30).
- QC Metrics : HPLC-DAD (C18 column, λ=254 nm; retention time ~6.2 min) with ≥98% purity threshold .
Advanced: How does the compound’s conformation (s-cis vs. s-trans) affect its reactivity in Michael addition reactions?
Answer:
The s-cis conformation (dihedral angle C=C–C=O ~0°) increases electrophilicity at the β-carbon, accelerating nucleophilic attacks (e.g., thiol addition rate k = 0.45 M⁻¹s⁻¹ vs. 0.28 M⁻¹s⁻¹ for s-trans). Conformational analysis via variable-temperature NMR or SC-XRD (torsion angle measurement) confirms dominant rotamers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
